4-Bromo-2-(carboxymethyl)benzoic acid

Description

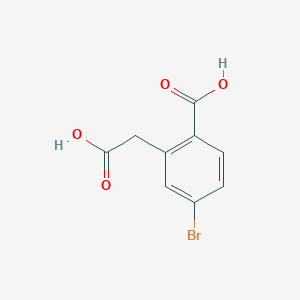

Structure

2D Structure

Properties

IUPAC Name |

4-bromo-2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKVNGVXRHWUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702391 | |

| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943749-63-1 | |

| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Stages

| Stage | Reactants & Conditions | Description |

|---|---|---|

| 1 | 5-Bromo-1-indanone (25 g), diethyl oxalate (27.7 g), sodium methoxide (13.1 g) in toluene at 0–20 °C for 1.5 h | Formation of an intermediate via nucleophilic attack of sodium methoxide on diethyl oxalate and ketone. |

| 2 | Potassium hydroxide, dihydrogen peroxide in methanol/water at 20–64 °C for 17 h | Oxidative hydrolysis to convert ester groups to carboxylic acids. |

| 3 | Hydrogen chloride in methanol, tert-butyl methyl ether, water | Acidification and purification to isolate the target acid. |

Notes on Procedure

- A 5% aqueous sodium sulfite solution is added post-reaction to quench excess oxidants.

- The reaction mixture is filtered and concentrated to reduce volume before acidification.

- The overall yield and purity depend on precise temperature control and reaction times.

This synthetic route leverages classical organic transformations such as nucleophilic acyl substitution, oxidative cleavage, and acidification to install the carboxymethyl group adjacent to the bromine substituent on the aromatic ring.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-1-indanone, diethyl oxalate, sodium methoxide |

| Solvents | Toluene, methanol, tert-butyl methyl ether, water |

| Reagents | Potassium hydroxide, dihydrogen peroxide, hydrogen chloride |

| Temperature Range | 0–64 °C |

| Reaction Time | 1.5 h (Stage 1), 17 h (Stage 2) |

| Work-up | Sodium sulfite quenching, filtration, concentration, acidification |

| Molecular Formula of Product | C9H7BrO4 |

| Molecular Weight | 259.05 g/mol |

Research Findings and Considerations

- The multi-step synthesis is well-documented and reproducible, providing a reliable route to this compound with moderate to good yields.

- Control of reaction temperature and stoichiometry is critical to avoid side reactions such as over-oxidation or debromination.

- The use of sodium methoxide and diethyl oxalate in toluene provides an effective medium for the initial condensation step.

- Oxidative hydrolysis with potassium hydroxide and hydrogen peroxide efficiently converts ester intermediates to carboxylic acids.

- Acidification with hydrogen chloride ensures precipitation of the final acid product for isolation and purification.

- Alternative synthetic routes via brominated methyl benzoate esters offer flexibility but require additional hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(carboxymethyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carboxymethyl group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(carboxymethyl)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(carboxymethyl)benzoic acid depends on its specific application. In coupling reactions, it acts as an electrophile, reacting with nucleophiles such as boronic acids to form new carbon-carbon bonds. The bromine atom facilitates these reactions by activating the aromatic ring towards nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoic acid backbone significantly influence physicochemical properties and biological interactions. Key comparisons include:

Table 1: Substituent Effects on Key Properties

- Substituent Position : highlights that biosensors recognize para-substituted benzoic acids (e.g., 4-Br) more strongly than ortho or meta derivatives. This suggests that this compound may exhibit stronger binding in biological systems compared to its meta-bromo analog .

- Electronic Effects : The carboxymethyl group (electron-donating) in this compound contrasts with the electron-withdrawing trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)benzoic acid, leading to differences in acidity and reactivity .

Biological Activity

4-Bromo-2-(carboxymethyl)benzoic acid (CAS No. 943749-63-1) is an aromatic compound that has garnered attention for its biological activity, particularly as an antimicrobial agent. This article delves into its biological properties, synthesis pathways, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇BrO₄, with a molecular weight of 259.05 g/mol. Its structure features a bromine atom at the para position and a carboxymethyl group at the ortho position of the benzoic acid framework. This unique combination of functional groups enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its ability to interact with biological membranes may contribute to its effectiveness against various pathogens. Preliminary studies suggest that it could inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .

Table 1: Summary of Biological Activities

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular components, such as proteins or enzymes, leading to alterations in their activity. This interaction could result in the disruption of cellular processes in pathogens, contributing to its antimicrobial effects.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis often begins with 5-bromo-1-indanone.

- Reagents : Sodium methylate and potassium hydroxide are commonly used.

- Oxidation Step : Treatment with hydrogen peroxide is employed to achieve the final product.

This multi-step process highlights the importance of controlling reaction conditions to optimize yield and purity .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antimicrobial Studies : A study demonstrated that this compound inhibited the growth of specific bacterial strains, suggesting its potential as a lead compound for new antibiotics.

- Enzyme Inhibition : Investigations into its interaction with enzymes indicated that it may modulate enzyme activity, which could be beneficial in therapeutic contexts.

- Material Science Applications : Due to its functional groups, it is also being researched for applications in polymer chemistry, where it can serve as a building block for synthesizing new materials .

Q & A

Q. What are the recommended spectroscopic methods for confirming the structure of 4-Bromo-2-(carboxymethyl)benzoic acid?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–8.0 ppm), carboxymethyl protons (δ 3.8–4.2 ppm for -CH₂- and δ 12–13 ppm for -COOH).

- ¹³C NMR : Peaks for carbonyl carbons (δ 170–175 ppm), bromine-substituted aromatic carbons (δ 120–135 ppm), and carboxymethyl carbons (δ 35–40 ppm for CH₂, δ 170–175 ppm for COOH).

- IR Spectroscopy : Strong absorption bands for -COOH (2500–3300 cm⁻¹ broad, 1680–1720 cm⁻¹ C=O stretch) and C-Br (500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₉H₇BrO₄ (exact mass ~ 275.95).

Reference : Similar characterization for brominated benzoic acids in and .

Q. What solvents are optimal for reactions involving this compound?

Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound's carboxylic acid group.

- Aqueous-organic mixtures (e.g., methanol/water) are suitable for recrystallization.

- Avoid halogenated solvents (e.g., CHCl₃) to prevent unintended halogen exchange.

Reference : Solubility trends for bromobenzoic acids in and .

Q. How can purity be assessed during synthesis?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Retention time should align with standards.

- Melting Point Analysis : Compare observed mp (hypothetical range: 180–185°C) with literature values.

- TLC : Rf value in ethyl acetate/hexane (1:1) should show a single spot under UV.

Reference : Analytical methods from and .

Advanced Research Questions

Q. How to resolve discrepancies in ¹H NMR data for this compound?

Answer:

- Deuterated Solvent Effects : Ensure solvents like DMSO-d₆ do not interact with the carboxylic acid group, causing peak broadening.

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts (e.g., unreacted starting materials).

- Dynamic Effects : Variable-temperature NMR can mitigate signal splitting due to hindered rotation of the carboxymethyl group.

Reference : Advanced NMR strategies in .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The carboxymethyl group at position 2 may reduce accessibility for catalysts in Suzuki-Miyaura couplings.

- Electronic Effects : Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Optimization : Use Pd(OAc)₂ with SPhos ligand in THF/water at 80°C for efficient coupling.

Reference : Reactivity of brominated aromatics in and .

Q. What strategies improve regioselective functionalization of the benzoic acid moiety?

Answer:

- Protecting Groups : Temporarily protect the carboxylic acid with methyl ester (using CH₃I/K₂CO₃) to direct electrophilic substitution to the bromine-adjacent position.

- Directed Ortho-Metalation : Use LDA (Lithium Diisopropylamide) to deprotonate the ortho position relative to the carboxylic acid for further functionalization.

Reference : Regioselective methods from and .

Q. How to design degradation studies to assess thermal stability?

Answer:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature.

- Kinetic Studies : Use Arrhenius plots from isothermal TGA data to calculate activation energy.

- Byproduct Identification : GC-MS of evolved gases during degradation.

Reference : Thermal analysis approaches in .

Q. How to optimize crystallization for X-ray diffraction?

Answer:

- Solvent Screening : Test slow evaporation in ethanol/water (8:2) or DMSO/ether diffusion.

- Seeding : Introduce microcrystals of analogous bromobenzoic acids (e.g., 4-Bromo-2-methylbenzoic acid, mp 181°C) to induce nucleation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours.

Reference : Crystallization strategies from and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.